molecular formula C11H11BrN2O B1397984 2-Bromo-5-morpholinobenzonitrile CAS No. 1129540-64-2

2-Bromo-5-morpholinobenzonitrile

Cat. No.: B1397984
CAS No.: 1129540-64-2
M. Wt: 267.12 g/mol
InChI Key: BWQNTPZCJFCZRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-morpholinobenzonitrile typically involves the reaction of 2-bromo-5-fluorobenzonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at a temperature of 100°C for 48 hours . The reaction mixture is then poured into water, and the precipitate is filtered off and purified by column chromatography on silica gel .

Another method involves the use of sodium carbonate and tetrakis(triphenylphosphine)palladium as catalysts in a mixture of 1,4-dioxane, ethanol, and water at 120°C for 2 hours under an inert atmosphere . This method yields a pale yellow solid of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-morpholinobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-morpholinobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-morpholinobenzonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that can modify the structure and function of biomolecules. The presence of the bromine atom and the morpholine ring in its structure allows it to engage in unique interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorobenzonitrile: A precursor in the synthesis of 2-Bromo-5-morpholinobenzonitrile.

    2-Bromo-5-chlorobenzonitrile: Another benzonitrile derivative with similar reactivity.

    2-Bromo-5-methoxybenzonitrile: A compound with a methoxy group instead of a morpholine ring.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-bromo-5-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNTPZCJFCZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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